molecular formula C8H16O B13860028 5-Methylideneheptan-1-ol

5-Methylideneheptan-1-ol

Cat. No.: B13860028
M. Wt: 128.21 g/mol
InChI Key: WAQNPLPBSRVNBO-UHFFFAOYSA-N
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Description

5-Methylideneheptan-1-ol is an organic compound with the molecular formula C8H16O It is an alcohol with a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has a methylidene group (-CH2) at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylideneheptan-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-Methylidenehept-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroboration step, while continuous flow reactors may be employed to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methylideneheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 5-Methylideneheptanal or further to 5-Methylideneheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 5-Methylheptan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

    Oxidation: 5-Methylideneheptanal, 5-Methylideneheptanoic acid.

    Reduction: 5-Methylheptan-1-ol.

    Substitution: 5-Methylideneheptyl chloride or bromide.

Scientific Research Applications

5-Methylideneheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.

Mechanism of Action

The mechanism by which 5-Methylideneheptan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The methylidene group provides a site for electrophilic addition reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

    5-Methylheptan-1-ol: Lacks the methylidene group, making it less reactive in electrophilic addition reactions.

    Heptan-1-ol: A simpler alcohol without the methylidene group, used as a solvent and intermediate in organic synthesis.

    5-Methylidenehexan-1-ol: Similar structure but with one less carbon, affecting its physical properties and reactivity.

Uniqueness: 5-Methylideneheptan-1-ol’s unique combination of a hydroxyl group and a methylidene group provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

5-methylideneheptan-1-ol

InChI

InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h9H,2-7H2,1H3

InChI Key

WAQNPLPBSRVNBO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCCCO

Origin of Product

United States

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